molecular formula C8H15N3 B3373425 1-Isobutyl-5-methyl-1H-pyrazol-3-amine CAS No. 1006470-61-6

1-Isobutyl-5-methyl-1H-pyrazol-3-amine

Cat. No. B3373425
CAS RN: 1006470-61-6
M. Wt: 153.22 g/mol
InChI Key: XGQYKHYOQOMSON-UHFFFAOYSA-N
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Description

1-Isobutyl-5-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H15N3 . It has a molecular weight of 153.23 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 1-Isobutyl-5-methyl-1H-pyrazol-3-amine is 1S/C8H15N3/c1-6(2)5-11-8(9)4-7(3)10-11/h4,6H,5,9H2,1-3H3 . This indicates the presence of an isobutyl group and a methyl group attached to a pyrazole ring.


Physical And Chemical Properties Analysis

1-Isobutyl-5-methyl-1H-pyrazol-3-amine is a solid at room temperature . It has a molecular weight of 153.23 .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 1-Isobutyl-5-methyl-1H-pyrazol-3-amine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .

Drug Discovery

The pyrazole scaffold, which includes 1-Isobutyl-5-methyl-1H-pyrazol-3-amine, has a wide range of applications in medicinal chemistry and drug discovery . These compounds are often used as scaffolds in the synthesis of bioactive chemicals .

Agrochemistry

Pyrazole compounds are also used in agrochemistry . They serve as important raw materials and intermediates in the synthesis of various agrochemicals .

Dye Manufacturing

In the dye industry, pyrazole compounds like 1-Isobutyl-5-methyl-1H-pyrazol-3-amine are used as intermediates . They play a crucial role in the synthesis of various dyes .

Coordination Chemistry

In coordination chemistry, pyrazole compounds are used due to their ability to act as ligands . They can form complexes with various metals, contributing to the development of new materials with unique properties .

Organometallic Chemistry

Pyrazole compounds also find applications in organometallic chemistry . They can form organometallic compounds, which are used in various chemical reactions and processes .

properties

IUPAC Name

5-methyl-1-(2-methylpropyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)5-11-7(3)4-8(9)10-11/h4,6H,5H2,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQYKHYOQOMSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-5-methyl-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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